molecular formula C16H11ClN2O6 B12372841 Anticancer agent 168

Anticancer agent 168

Cat. No.: B12372841
M. Wt: 362.72 g/mol
InChI Key: DWXHUDQJCDWIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 168, also known as compound D16, is an inhibitor of DNA2. It induces apoptosis and cell-cycle arrest predominantly in the S-phase. This compound demonstrates anticancer efficacy and can counteract chemotherapy resistance in cancers harboring mutant p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 168 involves multiple steps, including the preparation of heterocyclic thienopyrimidine derivatives. These derivatives are synthesized through various methods, such as cyclization reactions involving appropriate starting materials and reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the preparation of similar compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 168 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Anticancer agent 168 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the inhibition of DNA2 and its effects on cell-cycle arrest and apoptosis.

    Biology: Researchers use this compound to investigate the molecular mechanisms of cancer cell death and the role of DNA2 in cancer progression.

    Medicine: this compound is explored for its potential to overcome chemotherapy resistance in cancers with mutant p53.

    Industry: It is used in the development of new anticancer drugs and therapies

Mechanism of Action

Anticancer agent 168 exerts its effects by inhibiting DNA2, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, triggering apoptosis and cell-cycle arrest in the S-phase. The compound also demonstrates efficacy in overcoming chemotherapy resistance in cancers with mutant p53 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of DNA2 and its ability to counteract chemotherapy resistance in cancers with mutant p53. This makes it a promising candidate for the development of new anticancer therapies .

Properties

Molecular Formula

C16H11ClN2O6

Molecular Weight

362.72 g/mol

IUPAC Name

7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22)

InChI Key

DWXHUDQJCDWIQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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